molecular formula C10H8ClFN2O B1419983 5-(Chloromethyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole CAS No. 867315-05-7

5-(Chloromethyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole

Cat. No. B1419983
M. Wt: 226.63 g/mol
InChI Key: URRYAPDXDYWJLI-UHFFFAOYSA-N
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Description

4-Fluorobenzyl chloride is a chemical compound with the molecular formula C7H6ClF . It is a clear, colorless to pale yellow liquid .


Molecular Structure Analysis

The molecular structure of 4-Fluorobenzyl chloride consists of a benzene ring with a fluorine atom and a chloromethyl group attached . The InChI Key is IZXWCDITFDNEBY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Fluorobenzyl chloride has a refractive index of 1.5115-1.5145 at 20°C . It has a density of 1.2070g/mL . Its boiling point is 181°C, and it has a flash point of 72°C .

Scientific Research Applications

α-Glucosidase Inhibition and Antimicrobial Activity

5-(Chloromethyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole derivatives have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specifically, these derivatives showed notable ABTS scavenging activities and were effective against both Gram-positive and Gram-negative bacteria, with some compounds being more potent than acarbose, a standard drug in inhibiting α-glucosidase (Menteşe, Ülker, & Kahveci, 2015).

Receptor Affinity in Benzodiazepine Analogues

Oxadiazole derivatives, including those with the 5-(chloromethyl)-3-(4-fluorobenzyl) group, have been synthesized as benzodiazepine analogues. These compounds demonstrated binding affinity to the GABAA/benzodiazepine receptor complex and affected seizure thresholds in studies, indicating potential applications in neuropharmacology (Mashayekh et al., 2014).

Insecticidal Activity

Some 1,3,4-oxadiazole derivatives containing the phenoxyfluorophenyl group have been synthesized and tested for insecticidal activity against crop pests. These compounds, including those with the 5-(chloromethyl)-3-(4-fluorobenzyl) structure, have manifested low insecticidal activity, indicating potential use in pest management (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).

Antimicrobial and Antileishmanial Activity

The synthesis of 1,3,4-oxadiazole derivatives, including the 5-(4-bromobenzyl) variant, revealed significant antimicrobial activities against different bacterial species and high antileishmanial activity. This suggests a potential application in treating bacterial infections and Leishmaniasis (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Anticancer Potential

Novel amine derivatives of 5-(chloromethyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole have been synthesized and screened for anticancer activity against human cancer cell lines. Some compounds exhibited significant cytotoxic effects, suggesting their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).

Multifunctional Synthon in Organic Synthesis

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, related to the 5-(chloromethyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole, acts as a multifunctional synthon for synthesizing various 1,2,5-oxadiazole derivatives. This compound's versatility in chemical reactions highlights its importance in organic synthesis (Stepanov, Dashko, & Stepanova, 2019).

Safety And Hazards

4-Fluorobenzyl chloride can cause severe skin burns and eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

5-(chloromethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-6-10-13-9(14-15-10)5-7-1-3-8(12)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRYAPDXDYWJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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